1-(3-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
Description
1-(3-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is an organic compound that features a chlorophenyl group and a dioxaborolane moiety
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO3/c1-13(2)14(3,4)19-15(18-13)9-12(17)10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKVSXAYXBHTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone typically involves the reaction of 3-chlorobenzoyl chloride with tetramethyl-1,3,2-dioxaborolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.
Reduction: Formation of 1-(3-chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of boronic esters and acids.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The chlorophenyl group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
- 1-(3-Bromophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
- 1-(3-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
Comparison: 1-(3-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. Compared to its brominated or methylated analogs, the chlorinated compound may exhibit different reactivity and binding characteristics, making it suitable for specific applications in synthesis and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
